Tetrabutylphosphonium fluoride
Overview
Description
Synthesis Analysis
The synthesis of tetrabutylphosphonium fluoride involves the preparation from anhydrous tetrabutylphosphonium hydrogen bifluoride and its HF adducts. These compounds are useful for the selective nucleophilic fluorination of various aliphatic and steroidal species, indicating the versatility of tetrabutylphosphonium fluoride as a fluoride ion source (Seto et al., 1991).
Molecular Structure Analysis
The molecular structure of tetrabutylphosphonium fluoride derivatives has been extensively studied. For example, tetramethylphosphonium fluoride showcases an ionic structure in solid state, revealing insights into the intermolecular interactions and structural dynamics of these fluoride salts. These findings are crucial for understanding how tetrabutylphosphonium fluoride interacts in various chemical environments (Kornath et al., 2003).
Chemical Reactions and Properties
Tetrabutylphosphonium fluoride participates in a variety of chemical reactions, demonstrating its efficiency as a catalyst. It catalyzes the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, showcasing its broad applicability in organic synthesis (Chintareddy et al., 2011). Furthermore, its role in the structural transformation of phase transfer catalysts in halide exchange reactions highlights its chemical stability and reactivity under various conditions (Yonemori et al., 1991).
Scientific Research Applications
Selective Nucleophilic Fluorination : Tetrabutylphosphonium fluoride is useful as a source for selective nucleophilic fluorination in compounds like oxiranes, alkyl halides, alcohols, and sulfonates, applicable in aliphatic and steroidal species (Seto et al., 1991).
Phase Transfer Catalyst in Chloride-Fluoride Exchange : It acts as a phase transfer catalyst in chloride-fluoride exchange reactions, which is crucial in chemical synthesis processes (Yonemori et al., 1991).
Fluoride Ion Complexation and Sensing : Tetrabutylphosphonium fluoride plays a role in the complexation and sensing of fluoride ions, a critical function in environmental monitoring and healthcare (Wade et al., 2010).
CO2 Capture : It is used in fluorine-substituted phenolic ionic liquids for capturing CO2, indicating its potential in environmental applications like greenhouse gas reduction (Zhang et al., 2015).
Deprotection and Transesterification in Nucleotide Triesters : This compound facilitates the removal of protecting groups from nucleotides and aids in the synthesis of various phosphate esters, crucial in nucleotide chemistry (Ogilvie & Beaucage, 1979).
Dental Health Applications : Its derivatives, like sodium fluoride, are used in dental health for caries prevention and remineralization of dental enamel (Gao et al., 2016).
Treatment of Osteoporosis : Sodium fluoride, a derivative, is used in osteoporosis treatment, influencing bone mineral properties (Fratzl et al., 1996).
Catalysis in Halex Reactions : It acts as a phase transfer catalyst in Halex reactions, important in organic synthesis and industrial chemistry (Fan et al., 2012).
Safety And Hazards
Tetrabutylphosphonium fluoride is harmful if swallowed and causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
tetrabutylphosphanium;fluoride;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBZFPLBRXFZNE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.F.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37F2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010221 | |
Record name | Tetrabutylphosphonium hydrogen difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium fluoride | |
CAS RN |
121240-56-0 | |
Record name | Tetrabutylphosphonium hydrogen difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylphosphonium Hydrogendifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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